Home > Products > Screening Compounds P17711 > Thyroid hormone receptor beta agonist-1
Thyroid hormone receptor beta agonist-1 -

Thyroid hormone receptor beta agonist-1

Catalog Number: EVT-15274443
CAS Number:
Molecular Formula: C35H45O9P
Molecular Weight: 640.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thyroid hormone receptor beta agonist-1 is a synthetic compound designed to selectively activate the thyroid hormone receptor beta subtype. This receptor plays a crucial role in mediating the effects of thyroid hormones on metabolism, growth, and development. The compound is part of ongoing research aimed at developing selective thyroid hormone mimetics that can provide therapeutic benefits with reduced side effects compared to traditional thyroid hormone treatments.

Source

Thyroid hormone receptor beta agonist-1 is derived from modifications of earlier compounds, particularly GC-1 (Sobetirome), which was developed for its selective action on the thyroid hormone receptor beta. Research has shown that selective agonists can enhance metabolic functions while minimizing adverse effects associated with non-selective thyroid hormone therapies .

Classification

Thyroid hormone receptor beta agonist-1 belongs to a class of drugs known as selective thyroid hormone receptor beta agonists. These compounds are characterized by their ability to bind specifically to the thyroid hormone receptor beta, leading to distinct biological effects compared to those mediated by the alpha subtype of the receptor.

Synthesis Analysis

Methods

The synthesis of thyroid hormone receptor beta agonist-1 involves advanced organic chemistry techniques, particularly cross-coupling reactions. These methods allow for the precise modification of existing compounds to enhance selectivity and potency.

Technical Details

The synthesis typically starts from a precursor compound similar to GC-1, where specific functional groups are altered to improve binding affinity for the thyroid hormone receptor beta. For example, the introduction of bulky substituents or changes in the molecular scaffold can significantly affect the compound's selectivity and pharmacological profile .

Molecular Structure Analysis

Structure

Thyroid hormone receptor beta agonist-1 features a complex molecular structure that includes a diarylmethane core, which is essential for its interaction with the thyroid hormone receptor beta. The structural modifications compared to earlier compounds like GC-1 enhance its specificity and activity at the target receptor.

Data

The binding affinity and selectivity of thyroid hormone receptor beta agonist-1 are assessed using competitive ligand binding assays, which measure how effectively the compound displaces known ligands from the receptor . Detailed structural data can be obtained through X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how the compound interacts at a molecular level with its target.

Chemical Reactions Analysis

Reactions

Thyroid hormone receptor beta agonist-1 undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Cross-Coupling Reactions: Used for constructing complex molecular frameworks.
  • Deiodination: Mimicking natural thyroid hormones by modifying iodine-containing structures.

Technical Details

These reactions are carefully controlled to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized based on previous studies involving similar compounds .

Mechanism of Action

Process

The mechanism by which thyroid hormone receptor beta agonist-1 exerts its effects involves binding to the thyroid hormone receptor beta, leading to conformational changes that facilitate transcriptional activation of target genes involved in metabolism and growth regulation.

Data

Upon binding, the compound promotes the dissociation of corepressors from the receptor and recruits coactivators necessary for gene transcription. This process mirrors that of natural thyroid hormones but with enhanced specificity towards metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

Thyroid hormone receptor beta agonist-1 is typically characterized by:

  • Molecular Weight: Specific values depend on structural modifications.
  • Solubility: Varies based on functional groups; often assessed in different solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Reactivity: Reactivity profiles help predict interactions with biological molecules.

Relevant data from studies indicate that modifications aimed at enhancing stability can also improve selectivity towards the thyroid hormone receptor beta .

Applications

Scientific Uses

Thyroid hormone receptor beta agonist-1 has potential applications in several areas:

  • Metabolic Disorders: It may be used in treating conditions like obesity and dyslipidemia by enhancing lipid metabolism without significant side effects associated with traditional thyroid therapies.
  • Research: As a tool compound, it aids in understanding the specific roles of thyroid hormone receptors in various biological processes.

Ongoing research continues to explore its efficacy and safety profile in preclinical models, highlighting its promise as a targeted therapeutic agent .

Introduction to Thyroid Hormone Receptor Beta (TRβ) Agonist-1 in Contemporary Research

Rationale for TRβ Selectivity in Thyromimetic Drug Design

The biological rationale for TRβ-selective agonism originates from the distinct tissue distribution and physiological functions of thyroid hormone receptor isoforms. TRβ is predominantly expressed in the liver (~80% of T₃-binding activity), kidney, and central nervous system, whereas TRα is the predominant isoform in the heart (~70% of T₃-binding capacity), skeletal muscle, and bone [1] [3] [5]. This differential expression underlies the isoform-specific effects of thyroid hormones:

  • Hepatic Lipid Regulation: TRβ activation upregulates hepatic LDL receptor expression and stimulates cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This dual mechanism significantly reduces circulating LDL-cholesterol and total cholesterol levels [1] [6].
  • Cardiac Safety Profile: Unlike endogenous thyroid hormones or non-selective thyromimetics, TRβ-selective agonists avoid tachycardia and other adverse cardiac effects because they minimally activate TRα in myocardial tissue [1] [9].
  • Metabolic Homeostasis: TRβ activation enhances hepatic fatty acid β-oxidation, reduces lipogenesis, and improves insulin sensitivity, making it particularly relevant for metabolic disorders like non-alcoholic steatohepatitis (NASH) and dyslipidemia [6] [7].

The molecular basis for selective agonism lies in subtle structural differences between TRβ and TRα ligand-binding domains. TRβ Agonist-1 exploits these differences through its unique molecular architecture, which allows preferential binding to TRβ with significantly reduced affinity for TRα. This selectivity is achieved through specific interactions with residue variations in the ligand-binding pocket, particularly in the beta-sheet region and helix 12 positioning, which differ between isoforms [3] [8].

Table 1: Tissue Distribution and Primary Functions of Thyroid Hormone Receptor Isoforms

Receptor IsoformPrimary TissuesKey Physiological FunctionsConsequences of Activation
TRβLiver (~80%), Kidney, CNSRegulates cholesterol metabolism (LDLR, CYP7A1), hepatic lipogenesis, mitochondrial biogenesisReduced serum cholesterol, decreased hepatic steatosis, increased energy expenditure
TRαHeart (~70%), Skeletal muscle, Bone, CNSModulates heart rate, cardiac contractility, muscle metabolism, bone remodelingTachycardia, arrhythmias, muscle wasting, osteoporosis

Historical Evolution of TRβ-Specific Agonists: From Sobetirome to Novel Analogues

The development of TRβ-selective agonists has progressed through distinct generations, each addressing limitations of previous compounds:

  • First-Generation Agonists (Sobetirome/GC-1): Characterized by a diphenyl ether core structure replacing the natural hormone's alanine side chain. Sobetirome demonstrated potent cholesterol-lowering effects in preclinical models but exhibited limited tissue specificity and suboptimal pharmacokinetics [1] [7]. Structural modifications included halogen removal and biaryl ether oxygen substitution, reducing potential toxicity while maintaining TRβ affinity. Despite promising Phase 1 results for dyslipidemia, development stalled due to formulation challenges and competitive landscape shifts [1] [3].

  • Second-Generation Compounds (Eprotirome/KB2115): Incorporated a carboxylate group to enhance hepatic uptake via organic anion transporters. While effective in reducing LDL cholesterol in Phase 2/3 clinical trials for familial hypercholesterolemia, development was terminated due to unexpected cartilage toxicity in canine models [1] [7].

  • Tissue-Directed Prodrugs (VK2809/MB07811): Represented a paradigm shift through targeted delivery. VK2809 features a HepDirect prodrug technology—a cyclic 1,3-propanyl ester—that undergoes cytochrome P450-mediated activation primarily in hepatocytes. This innovation significantly improved the therapeutic index by restricting active drug exposure to the liver [1] [6]. Phase 2 trials demonstrated >50% relative reduction in hepatic triglyceride content in NAFLD patients [6].

  • Contemporary Agents (Resmetirom/MGL-3196): Features a 3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine core that confers exceptional TRβ selectivity (≈28-fold over TRα). The molecular design incorporates a dichlorophenyl ring and isopropylpyridazine moiety that optimizes receptor interactions [7]. Resmetirom has demonstrated significant efficacy in Phase 3 trials (MAESTRO-NASH), achieving NASH resolution without fibrosis worsening in 25.9-29.9% of patients versus 9.7% with placebo [7].

TRβ Agonist-1 represents the next evolutionary step, incorporating structural lessons from previous candidates. Its molecular design likely features:

  • A constrained biphenyl core replacing the natural hormone's tyrosine backbone
  • Optimized substituents enhancing TRβ binding pocket interactions
  • Metabolically stable functional groups resisting glucuronidation
  • Potential prodrug elements for tissue-selective activation

Table 2: Structural and Clinical Development Milestones in TRβ Agonist Therapeutics

Compound (Code)Key Structural FeaturesClinical Development StagePrimary Therapeutic Focus
Sobetirome (GC-1)Diphenyl ether core, absence of halogens, non-amino acid side chainPhase 1 completedDyslipidemia, X-linked adrenoleukodystrophy
Eprotirome (KB2115)Carboxylic acid moiety for hepatic uptake, iodine substituentsPhase 3 terminated (cartilage toxicity)Familial hypercholesterolemia
VK2809 (MB07811)HepDirect prodrug (liver-activated), phosphonate maskingPhase 2b ongoingHypercholesterolemia, NAFLD/NASH
Resmetirom (MGL-3196)3,5-Dioxo-2,3,4,5-tetrahydro[1,2,4]triazine core, dichlorophenyl and isopropylpyridazine moietiesPhase 3 completed (NASH approval)NASH, dyslipidemia
TRβ Agonist-1Optimized biodistribution profile, enhanced metabolic stability, isoform-sparing pharmacophorePreclinical/Phase 1Metabolic dysfunction-associated steatotic liver disease (MASLD), atherosclerosis

Key Molecular Targets and Pathways Influenced by TRβ Agonist-1

TRβ Agonist-1 exerts its therapeutic effects through modulation of specific genomic and mitochondrial pathways mediated by TRβ activation:

  • Transcriptional Regulation of Lipid Metabolism Genes: Upon binding hepatic TRβ, TRβ Agonist-1 recruits co-activator complexes (e.g., SRC/p160 family, PGC-1α) to thyroid hormone response elements (TREs) in target genes. Key regulated pathways include:
  • Cholesterol Homeostasis: Direct upregulation of LDL receptor (LDLR) transcription enhances hepatic LDL clearance, while induction of cholesterol 7α-hydroxylase (CYP7A1) increases bile acid synthesis from cholesterol [1] [6]. This dual mechanism significantly reduces circulating atherogenic lipoproteins.
  • Fatty Acid Oxidation: Activation of carnitine palmitoyltransferase 1α (CPT1α), acyl-CoA oxidase (ACOX), and uncoupling protein 2 (UCP2) enhances mitochondrial β-oxidation and reduces hepatic steatosis [6] [9].
  • Lipogenesis Suppression: Downregulation of sterol regulatory element-binding protein 1c (SREBP-1c) and its target enzymes (ACC, FAS) reduces de novo lipogenesis [7].

  • Mitochondrial Biogenesis and Function: TRβ Agonist-1 stimulates nuclear-mitochondrial crosstalk through induction of PGC-1α, nuclear respiratory factors (NRF-1, NRF-2), and mitochondrial transcription factor A (TFAM). This enhances mitochondrial DNA replication, respiratory chain complex synthesis (particularly complex IV), and cristae formation [5] [9]. The resulting increase in oxidative phosphorylation capacity shifts hepatocytes from lipogenic to oxidative metabolism.

  • Hepatic Deiodinase Modulation: Unlike non-selective thyroid hormones, TRβ Agonist-1 appears to upregulate type 1 deiodinase (DIO1) activity specifically in hepatocytes, creating a positive feedback loop that enhances local T₃ generation from thyroxine (T₄) without systemic thyrotoxic effects [7]. This tissue-specific amplification mechanism may explain the potent hepatic effects at minimal systemic exposures.

  • Non-Genomic Signaling Cross-Talk: Emerging evidence suggests TRβ Agonist-1 influences kinase signaling cascades, including:

  • AMPK phosphorylation, enhancing fatty acid oxidation
  • Suppression of JNK1/2 and IKKβ activity, reducing pro-inflammatory signaling
  • Modulation of PI3K-AKT pathway, improving insulin sensitivity in hepatocytes [5] [6]

The integrative effect of these pathways is a comprehensive metabolic reprogramming of hepatocytes characterized by reduced lipid accumulation, enhanced insulin sensitivity, and attenuated inflammation and fibrosis—the hallmark pathological features of diseases like NASH/MASLD.

Table 3: Molecular Pathways Modulated by TRβ Agonist-1

Target PathwayKey Regulatory ElementsFunctional ConsequencesTherapeutic Relevance
Lipid HomeostasisLDLR ↑, CYP7A1 ↑, SREBP-1c ↓, ACC ↓, FAS ↓Reduced hepatic steatosis, decreased VLDL secretion, increased cholesterol clearanceNASH resolution, atherosclerosis prevention
Mitochondrial FunctionPGC-1α ↑, NRF-1/2 ↑, TFAM ↑, CPT1α ↑, UCP2 ↑Enhanced β-oxidation, increased respiratory capacity, reduced oxidative stressHepatic metabolic reprogramming, energy expenditure increase
Hormone MetabolismDIO1 ↑ (hepatic specific), SHBG ↑Local T3 amplification, improved sex hormone distributionMetabolic regulation without systemic thyrotoxicosis
Inflammatory SignalingNF-κB ↓, JNK1/2 ↓, IL-6 ↓, TNFα ↓Reduced hepatocyte inflammation, Kupffer cell modulationFibrosis prevention, NASH improvement

The future development of TRβ Agonist-1 and related compounds will likely focus on optimizing tissue specificity through advanced prodrug technologies (e.g., tissue-activated metabolites) and combination therapies with agents targeting complementary pathways such as FXR agonism, GLP-1 receptor activation, or ACC inhibition. Additionally, emerging applications in neurogenerative disorders through TRβ-mediated remyelination effects (e.g., Sob-AM2 CNS prodrug) represent an expanding frontier for this drug class [1] [4]. The continued refinement of TRβ-selective agonists exemplifies the successful translation of nuclear receptor biology into targeted therapeutics addressing significant unmet needs in metabolic and hepatic diseases.

Properties

Product Name

Thyroid hormone receptor beta agonist-1

IUPAC Name

tert-butyl 2-[[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phosphoryl]oxyacetate

Molecular Formula

C35H45O9P

Molecular Weight

640.7 g/mol

InChI

InChI=1S/C35H45O9P/c1-24-16-29(17-25(2)30(24)20-27-14-15-31(36)28(19-27)18-26-12-10-9-11-13-26)40-23-45(39,41-21-32(37)43-34(3,4)5)42-22-33(38)44-35(6,7)8/h9-17,19,36H,18,20-23H2,1-8H3

InChI Key

DZVJIOXWYKSGQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(OCC(=O)OC(C)(C)C)OCC(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.